

# Physical and chemical properties of (Z)-2-(1-Propenyl)phenol

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Compound of Interest

Compound Name: 2-(1-Propenyl)phenol, (Z)
Cat. No.: B15178758

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# An In-depth Technical Guide to (Z)-2-(1-Propenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

(Z)-2-(1-Propenyl)phenol is a phenolic compound of interest for its potential applications in various fields, including chemical synthesis and pharmacology. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available data on the compound and its isomers. Due to the limited availability of specific experimental data for the pure (Z)-isomer, this guide also presents hypothesized experimental protocols for its synthesis and characterization based on established methods for related ortho-alkenylphenols. Furthermore, potential biological activities and associated signaling pathways are discussed based on the known structure-activity relationships of phenolic compounds. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of this and similar molecules.

## **Physical and Chemical Properties**

The physical and chemical properties of (Z)-2-(1-Propenyl)phenol are summarized in Table 1. It is important to note that while computed data for the specific (Z)-isomer is available, much of



the experimental data has been reported for mixtures of cis and trans isomers of 2-(1-propenyl)phenol.

Table 1: Physical and Chemical Properties of 2-(1-Propenyl)phenol Isomers

Property	(Z)-2-(1- Propenyl)phenol (Computed)	(E)-2-(1- Propenyl)phenol (Computed)	Mixture of cis/trans Isomers (Experimental)
Molecular Formula	С9Н10О	C <sub>9</sub> H <sub>10</sub> O	СэН10О
Molecular Weight	134.18 g/mol	134.18 g/mol	134.18 g/mol
Boiling Point	-	-	230-231 °C
Density	-	-	1.044 g/mL at 25 °C
Refractive Index	-	-	n20/D 1.578
XLogP3	2.6	2.6	-
Hydrogen Bond Donor Count	1	1	-
Hydrogen Bond Acceptor Count	1	1	-
Rotatable Bond Count	1	1	-
Topological Polar Surface Area	20.2 Ų	20.2 Ų	-

# **Experimental Protocols**

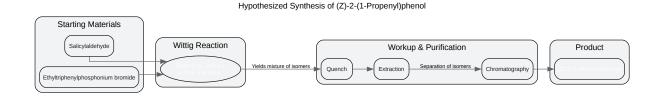
Detailed experimental protocols for the synthesis and analysis of pure (Z)-2-(1-Propenyl)phenol are not readily available in the published literature. However, based on general methods for the synthesis of ortho-alkenylphenols and the characterization of similar isomers, the following protocols are proposed.

# **Hypothesized Synthesis of (Z)-2-(1-Propenyl)phenol**



The stereoselective synthesis of (Z)-alkenylphenols can be challenging. A potential synthetic route could involve a Wittig-type reaction or a metal-catalyzed cross-coupling reaction designed to favor the formation of the Z-isomer.

Diagram 1: Hypothesized Synthetic Workflow



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A possible synthetic route to the target compound.

#### Methodology:

- Ylide Formation: Ethyltriphenylphosphonium bromide would be treated with a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to generate the corresponding ylide.
- Wittig Reaction: Salicylaldehyde, dissolved in THF, would then be added dropwise to the ylide solution. The reaction mixture would be allowed to slowly warm to room temperature and stirred for several hours.
- Workup: The reaction would be quenched with a saturated aqueous solution of ammonium chloride. The organic layer would be separated, and the aqueous layer extracted with an organic solvent (e.g., diethyl ether). The combined organic layers would be washed with brine, dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure.



• Purification: The resulting crude product, likely a mixture of (Z) and (E) isomers, would be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the (Z)-isomer.

## **Proposed Analytical Characterization**

#### 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The ¹H NMR spectrum is crucial for distinguishing between the (Z) and (E) isomers. The coupling constant (J-value) between the vinylic protons is expected to be smaller for the (Z)-isomer (typically 6-12 Hz) compared to the (E)-isomer (typically 12-18 Hz). The chemical shifts of the aromatic and vinylic protons would also provide structural confirmation.
- ¹³C NMR: The ¹³C NMR spectrum would show the expected number of carbon signals, confirming the overall carbon framework of the molecule.

#### 2.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized compound. The fragmentation pattern observed in the mass spectrum could provide further structural information, although it may not readily distinguish between the (Z) and (E) isomers without comparative standards.

#### 2.2.3. Infrared (IR) Spectroscopy

The IR spectrum would show a characteristic broad absorption band for the hydroxyl (-OH) group in the region of 3200-3600 cm<sup>-1</sup>. Absorptions corresponding to C=C stretching of the propenyl group and the aromatic ring, as well as C-H bending vibrations, would also be present. The out-of-plane C-H bending vibrations for the cis-disubstituted alkene in the (Z)-isomer would be expected in a different region compared to the trans-disubstituted alkene in the (E)-isomer.

## **Potential Biological Activity and Signaling Pathways**

Specific studies on the biological activity of (Z)-2-(1-Propenyl)phenol are limited. However, based on the known activities of other phenolic compounds and propenylphenols, several



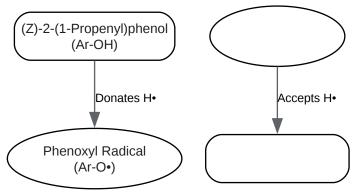
potential biological effects can be hypothesized. Phenolic compounds are well-known for their antioxidant and antimicrobial properties.

#### 3.1. Hypothesized Antioxidant Activity

Phenolic compounds can act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions. The presence of the propenyl group might influence this activity.

Diagram 2: Conceptual Antioxidant Mechanism

## Conceptual Antioxidant Mechanism of a Phenolic Compound



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Radical scavenging by hydrogen atom donation.

#### 3.2. Hypothesized Antimicrobial Activity

Phenolic compounds can exert antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of enzymes, and interference with nucleic acid synthesis. The lipophilicity conferred by the propenyl group may enhance its ability to interact with and disrupt microbial cell membranes.

#### 3.3. Potential Signaling Pathway Modulation

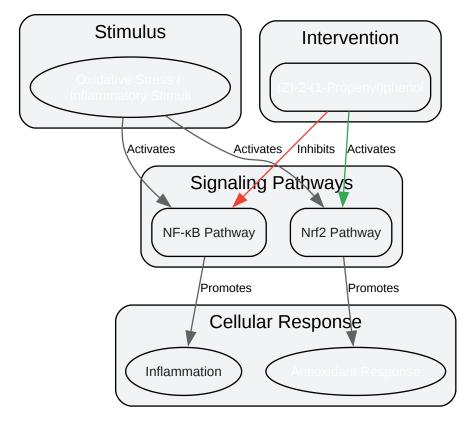
Phenolic compounds have been shown to modulate various cellular signaling pathways, often related to inflammation and oxidative stress. For instance, they can influence the NF-kB and



Nrf2 pathways. While no specific data exists for (Z)-2-(1-Propenyl)phenol, a conceptual model of its potential interaction with these pathways can be proposed.

Diagram 3: Conceptual Signaling Pathway Modulation

## Hypothesized Modulation of Cellular Signaling Pathways



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